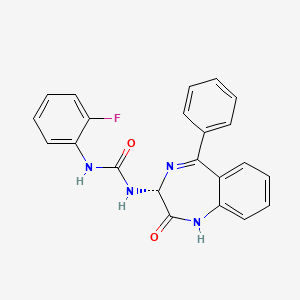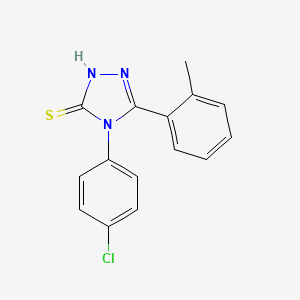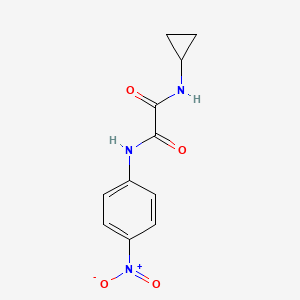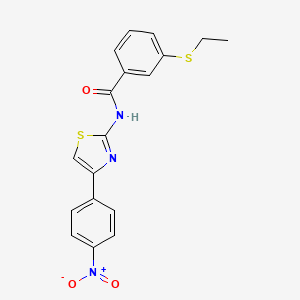![molecular formula C22H28N2O2 B2979618 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one CAS No. 2379986-74-8](/img/structure/B2979618.png)
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of compounds known as piperidinyl-indoles, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
作用机制
The mechanism of action of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one has been found to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and modulation of immune responses. 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one has also been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one is its potential therapeutic applications in various fields, including oncology, neurology, and immunology. 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one has also been found to have low toxicity and may have fewer side effects compared to other chemotherapeutic agents. However, one of the limitations of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one, including the optimization of its synthesis method, the evaluation of its efficacy in preclinical and clinical studies, and the exploration of its potential applications in other fields, such as cardiology and dermatology. Further studies are also needed to elucidate the mechanism of action of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one and to identify its molecular targets.
合成方法
The synthesis of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one involves the reaction of 1-(2-hydroxyethyl)piperidine with 6-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst, followed by the addition of phenylbutanone. The resulting product is then purified through column chromatography to obtain 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one in its pure form.
科学研究应用
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one has been extensively studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one has been found to exhibit anti-tumor properties through the inhibition of cancer cell growth and induction of apoptosis. In neurology, 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one has been found to modulate immune responses and may have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-8-5-13-21(23-18)26-17-20-12-7-15-24(16-20)22(25)14-6-11-19-9-3-2-4-10-19/h2-5,8-10,13,20H,6-7,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQARBPCFHPHJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2979540.png)




![4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2979546.png)
![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)
![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)


![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)